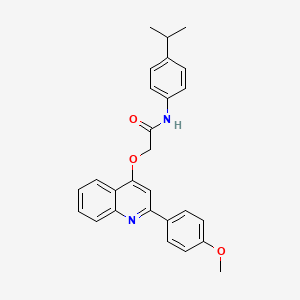

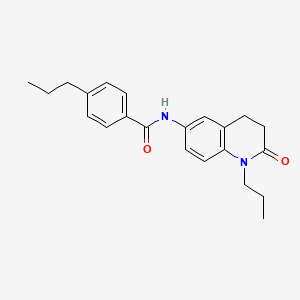

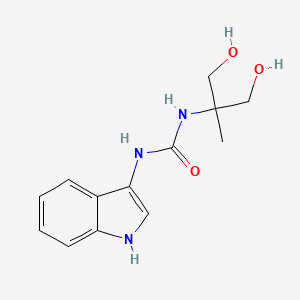

N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The first paper describes the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds were synthesized using a one-pot three-component method, which is a convenient approach for creating complex molecules with potential as anticancer agents . Although the specific compound is not synthesized in this study, the methodology could potentially be adapted for its synthesis given the structural similarities.

Molecular Structure Analysis

In the second paper, the crystal structure of a related compound, N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined using X-ray diffraction analysis . This compound crystallized in the triclinic system and exhibited intermolecular hydrogen bonds. While this is not the exact compound , the analysis provides insights into the potential molecular structure and interactions that could be expected for N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, given the quinoline core present in both molecules.

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. However, the first paper's focus on the synthesis of quinoline-containing compounds suggests that similar reactivity patterns could be explored for the compound , such as its potential to form intermolecular interactions or undergo further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not discussed in the provided papers. However, the crystallographic analysis in the second paper provides some clues about the physical properties, such as the crystalline nature and potential for hydrogen bonding, which could be inferred for N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide .

Wissenschaftliche Forschungsanwendungen

Anticancer Agent Synthesis

Researchers have developed novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, aiming to discover new anticancer agents. These compounds were synthesized using a one-pot three-component method and evaluated for antitumor activities against various cancer cell lines, including A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), MCF-7 (human breast cancer), and U2OS (human osteosarcoma) cells. Pharmacological screening indicated that many compounds exhibited moderate to high levels of antitumor activities, with some showing more potent inhibitory activities comparable to the positive control, 5-fluorouracil (5-FU) (Fang et al., 2016).

Sleep-Wake Regulation Studies

In the context of sleep-wake regulation, orexins, peptides produced by lateral hypothalamic neurons, play a prominent role. Research involving the pharmacological blockade of orexin receptors has shown that selective antagonism of orexin-2 receptors (OX2R) decreases latency for persistent sleep and increases non-rapid eye movement and rapid eye movement sleep time. These findings suggest that OX2R blockade is sufficient to initiate and prolong sleep, which is consistent with the hypothesis of deactivation of the histaminergic system (Dugovic et al., 2009).

Myorelaxant Activity Evaluation

A study explored the myorelaxant activity of 7-substituted hexahydroquinoline derivatives on isolated rabbit gastric fundus. This research synthesized new methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates and evaluated their effects on rabbit gastric fundus smooth muscle strips. Some compounds demonstrated concentration-dependent relaxation, indicating their potential as myorelaxants (Gündüz et al., 2008).

Organic Light-Emitting Device (OLED) Applications

Research into novel 1,8-naphthalimide derivatives for standard-red organic light-emitting device (OLED) applications has been conducted. These studies involved the design, synthesis, and characterization of D–π–A-structured fluorophores, revealing that certain compounds could emit standard-red fluorescence with satisfactory chromaticity, thus indicating their promise as standard-red light-emitting materials for OLED applications (Luo et al., 2015).

Eigenschaften

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-4-26-14-6-8-19-15-18(10-11-21(19)26)12-13-24-22(27)23(28)25-20-9-5-7-16(2)17(20)3/h5,7,9-11,15H,4,6,8,12-14H2,1-3H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMXWBTZVOHXFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dimethylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)

![1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2553596.png)

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)

![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)

![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)